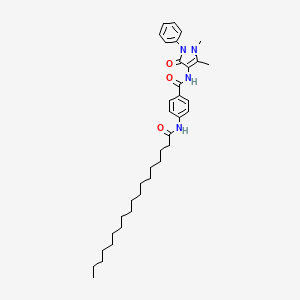

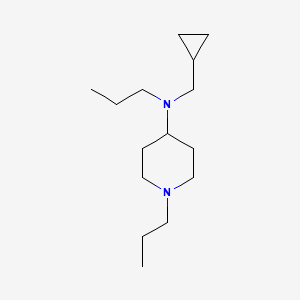

![molecular formula C15H15ClO3 B5126642 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene, commonly known as Bisphenol-O (BPO), is a chemical compound that has been widely used in scientific research. BPO is a derivative of bisphenol A (BPA) and has been found to have similar properties. BPO is a colorless solid that is soluble in organic solvents and has a molecular weight of 316.8 g/mol.

Mécanisme D'action

The mechanism of action of 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene is similar to that of BPA. This compound binds to estrogen receptors (ERs) and activates the transcription of estrogen-responsive genes. This compound has been found to have a higher affinity for ERβ than ERα, which may contribute to its weaker estrogenic activity. This compound has also been found to have anti-estrogenic activity, possibly through its ability to bind to ERs and prevent the binding of other estrogenic compounds.

Biochemical and Physiological Effects

This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can stimulate the proliferation of breast cancer cells and alter the expression of genes involved in cell cycle regulation and apoptosis. This compound has also been found to affect the expression of genes involved in lipid metabolism and insulin signaling in liver cells. In vivo studies have shown that this compound can cause developmental abnormalities and reproductive toxicity in zebrafish and rodents.

Avantages Et Limitations Des Expériences En Laboratoire

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has several advantages for use in lab experiments. This compound is a stable and readily available compound that can be easily synthesized or purchased from chemical suppliers. This compound has also been well characterized in terms of its chemical and physical properties, as well as its biological activity. However, this compound also has some limitations for use in lab experiments. This compound has a relatively low potency compared to other BPA derivatives, which may limit its usefulness for certain applications. This compound also has a relatively short half-life in vivo, which may limit its ability to mimic the effects of BPA in animal models.

Orientations Futures

There are several future directions for research on 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene. One area of research is to investigate the potential health effects of this compound exposure in humans. This compound has been detected in human urine and serum samples, but the levels of exposure and potential health effects are not well understood. Another area of research is to develop more sensitive and specific analytical methods for detecting BPA derivatives in environmental samples. This could help to better understand the sources and pathways of BPA exposure in the environment. Finally, there is a need for more research on the mechanisms of action and biological effects of this compound, particularly in relation to its anti-estrogenic activity and potential health effects.

Méthodes De Synthèse

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene can be synthesized from 2-methoxyphenol and 3-chlorophenol via a Williamson ether synthesis reaction. The reaction involves the use of a strong base, such as sodium hydride or potassium hydride, to deprotonate the phenols and allow for the formation of the ether bond. The resulting product is then purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has been widely used in scientific research as a model compound for studying the estrogenic and anti-estrogenic effects of BPA derivatives. This compound has been found to have similar estrogenic activity as BPA, but with a lower potency. This compound has also been used as a reference compound for developing analytical methods for detecting BPA derivatives in environmental samples.

Propriétés

IUPAC Name |

1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDACWQTVUMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCOC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5126570.png)

![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)

![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)

![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)

![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)

![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)